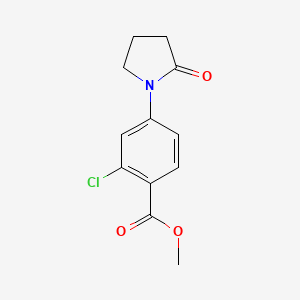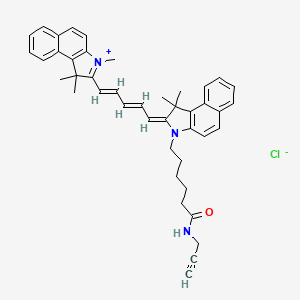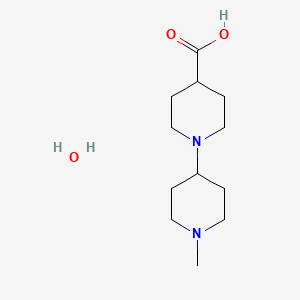
N-Methyl-4-(10H-phenoxazin-10-yl)-N-phenylaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Methyl-4-(10H-phenoxazin-10-yl)-N-phenylaniline is a complex organic compound characterized by its unique structure, which includes a phenoxazine core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-4-(10H-phenoxazin-10-yl)-N-phenylaniline typically involves multi-step organic reactions. One common method includes the reaction of 10H-phenoxazine with N-methyl-N-phenylaniline under specific conditions to form the desired compound. The reaction often requires the use of catalysts and solvents to facilitate the process.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The choice of method depends on the desired purity and yield. Optimization of reaction conditions, such as temperature, pressure, and the use of specific catalysts, is crucial for efficient production.
化学反应分析
Types of Reactions
N-Methyl-4-(10H-phenoxazin-10-yl)-N-phenylaniline undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinone derivatives.
Reduction: Reduction reactions can modify the phenoxazine core, altering its electronic properties.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce various functionalized phenoxazine compounds.
科学研究应用
N-Methyl-4-(10H-phenoxazin-10-yl)-N-phenylaniline has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex organic molecules.
Biology: The compound’s fluorescent properties make it useful in bioimaging and as a probe in biological assays.
Medicine: Research is ongoing into its potential as a therapeutic agent, particularly in targeting specific cellular pathways.
Industry: It finds applications in organic electronics, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
作用机制
The mechanism by which N-Methyl-4-(10H-phenoxazin-10-yl)-N-phenylaniline exerts its effects involves interactions with molecular targets such as enzymes and receptors. The phenoxazine core can participate in electron transfer processes, influencing various biochemical pathways. Its ability to fluoresce under certain conditions also makes it a valuable tool in studying cellular mechanisms.
相似化合物的比较
Similar Compounds
Phenoxazine: The parent compound, which shares the core structure.
N-Phenylaniline: A related compound with similar functional groups.
N-Methylphenoxazine: Another derivative with comparable properties.
Uniqueness
N-Methyl-4-(10H-phenoxazin-10-yl)-N-phenylaniline is unique due to its combined structural features, which confer distinct electronic and photophysical properties. This uniqueness makes it particularly valuable in applications requiring specific fluorescence characteristics and electronic behavior.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique structure and properties enable a wide range of applications, from organic electronics to medicinal chemistry. Ongoing research continues to uncover new uses and mechanisms of action for this intriguing molecule.
属性
分子式 |
C25H20N2O |
|---|---|
分子量 |
364.4 g/mol |
IUPAC 名称 |
N-methyl-4-phenoxazin-10-yl-N-phenylaniline |
InChI |
InChI=1S/C25H20N2O/c1-26(19-9-3-2-4-10-19)20-15-17-21(18-16-20)27-22-11-5-7-13-24(22)28-25-14-8-6-12-23(25)27/h2-18H,1H3 |
InChI 键 |
BWTIHVTYOKOPSB-UHFFFAOYSA-N |
规范 SMILES |
CN(C1=CC=CC=C1)C2=CC=C(C=C2)N3C4=CC=CC=C4OC5=CC=CC=C53 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Methyl 1-[2-(tert-Butoxy)-2-oxoethyl]-5-oxopyrrolidine-3-carboxylate](/img/structure/B13708773.png)






![(4S)-3-[(2S)-2-[[2-(9H-fluoren-9-yloxy)acetyl]amino]propanoyl]-2,2-dimethyl-1,3-oxazolidine-4-carboxylic acid](/img/structure/B13708811.png)



![6-Methoxy-2,9-dihydro-1h-pyrido[3,4-b]indol-1-one](/img/structure/B13708839.png)
![4-Amino-1-[3-(4-Boc-1-piperazinyl)propyl]pyrazole](/img/structure/B13708844.png)
